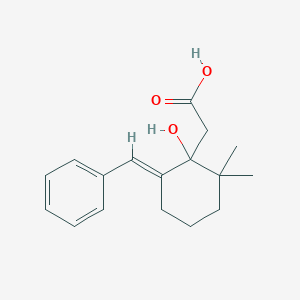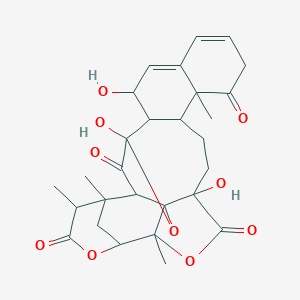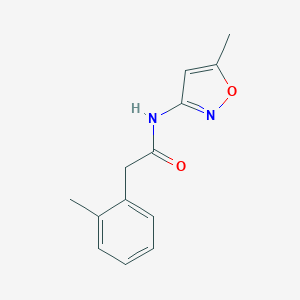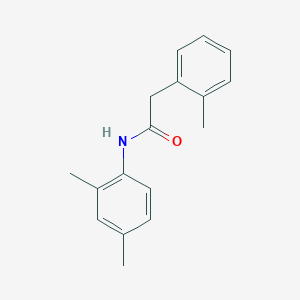
5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a white to off-white powder with a molecular weight of 358.68 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been reported to inhibit the activity of histone deacetylases (HDACs) and reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has also been reported to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide in lab experiments include its potential applications in cancer research and anti-inflammatory studies. This compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more research is needed to explore the potential applications of this compound in other fields such as neurodegenerative diseases and metabolic disorders. Thirdly, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical settings. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide can be achieved through a multistep process. The first step involves the reaction between 4-methoxybenzoic acid and thionyl chloride to form 4-methoxybenzoyl chloride. The next step involves the reaction between 4-methoxybenzoyl chloride and 2-amino-5-bromo-3-chlorobenzamide to form this compound. This synthesis method has been reported in various research articles and has been optimized to achieve high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C14H11BrClNO2 |
|---|---|
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(15)2-7-13(12)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
ZKOVNAYBWUDEIT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)





